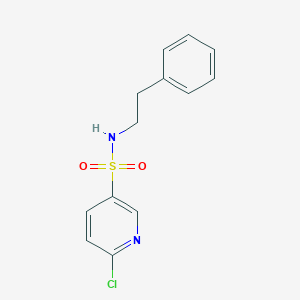

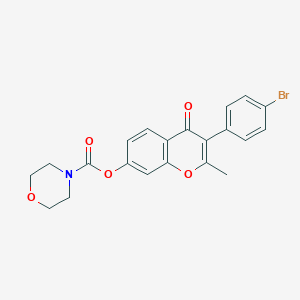

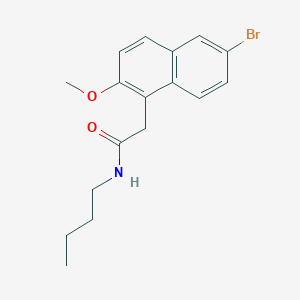

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

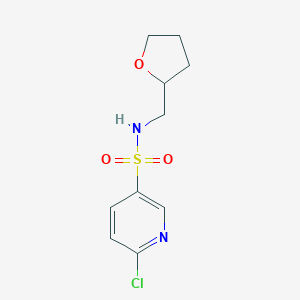

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, also known as BMVC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BMVC is a heterocyclic compound that possesses a chromenone scaffold with a morpholine ring attached to the carboxylate group.

Applications De Recherche Scientifique

Subheading Synthetic Approaches and Structural Characterization

4H-Chromene derivatives, like 3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate, are significant in the realm of synthetic chemistry. For instance, synthetic studies focused on 4H-Chromene-2-carboxylic acid ester derivatives due to their potential in structural-activity relationship studies for antitumor antibiotic tetrahydroisoquinoline natural products. The synthesis of such compounds often involves intricate steps, including condensation, cyclodehydration, and hydrolysis, showcasing the complexity and precision required in the synthesis of these compounds. The resultant products are characterized using spectroscopy and X-ray crystallographic analysis to ensure accurate structural identification and to study their stability and interactions in solid forms (Li et al., 2013).

Synthesis Techniques and Biological Activity

Subheading Innovative Synthesis Methods and Biological Activity Analysis

The synthesis of 4H-Chromene derivatives has been enhanced by modern techniques like microwave-assisted synthesis, which offers benefits such as rapid reaction rates and cleaner conditions. Novel series of compounds derived from these methods have shown significant promise in biological applications. For instance, certain derivatives exhibit notable analgesic activity without ulcerogenic effects, positioning them as potential therapeutic agents. These compounds' structures are meticulously confirmed through various spectroscopic techniques, underscoring the meticulous nature of their synthesis and characterization processes (Chaudhary et al., 2012).

Applications in Drug Synthesis and Biological Testing

Subheading Applications in Drug Development and Biological Efficacy Testing

The intricate synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a precursor for DNA-dependent protein kinase inhibitors, illustrates the compound's potential in drug development, particularly for cancer treatment. The elaborate synthesis methods, including the Baker-Venkataraman rearrangement, highlight the complexity involved in developing these pharmacologically active agents. Additionally, the sedative activity of certain chromone-containing allylmorpholine derivatives in behavioral studies using zebrafish as a model organism indicates the potential of these compounds in neurological research and therapy (Aristegui et al., 2006).

Structure-Activity Relationship and Drug Development

Subheading Exploring Structure-Activity Relationships in Drug Discovery

Understanding the structure-activity relationship is crucial in drug discovery. The synthesis of 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, a potent GPR35 agonist, and its use in studying receptor binding affinity provides insights into the molecular interactions crucial for drug efficacy. This knowledge is invaluable in designing drugs with higher potency and specificity, making these compounds vital tools in biomedical research and pharmaceutical development (Thimm et al., 2013).

Propriétés

IUPAC Name |

[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yl] morpholine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18BrNO5/c1-13-19(14-2-4-15(22)5-3-14)20(24)17-7-6-16(12-18(17)27-13)28-21(25)23-8-10-26-11-9-23/h2-7,12H,8-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVVSTDROYQFRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)N3CCOCC3)C4=CC=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-2-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B385358.png)

![1-[(6-Chloro-3-pyridinyl)sulfonyl]-2-methylindoline](/img/structure/B385359.png)